2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine 2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873481
InChI: InChI=1S/C13H10Br2N4/c1-8-11(14)17-12(15)13-16-10(18-19(8)13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
SMILES:
Molecular Formula: C13H10Br2N4
Molecular Weight: 382.05 g/mol

2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC15873481

Molecular Formula: C13H10Br2N4

Molecular Weight: 382.05 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine -

Specification

Molecular Formula C13H10Br2N4
Molecular Weight 382.05 g/mol
IUPAC Name 2-benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C13H10Br2N4/c1-8-11(14)17-12(15)13-16-10(18-19(8)13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Standard InChI Key NDJSWOBDSFTDOI-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C2=NC(=NN12)CC3=CC=CC=C3)Br)Br

Introduction

Structural Identification and Molecular Characteristics

Chemical Nomenclature and Formula

The compound 2-Benzyl-6,8-dibromo-5-methyl- triazolo[1,5-a]pyrazine belongs to the triazolo[1,5-a]pyrazine family, characterized by a fused bicyclic system containing three nitrogen atoms. Its systematic IUPAC name reflects the substitution pattern: a benzyl group at position 2, bromine atoms at positions 6 and 8, and a methyl group at position 5 . The molecular formula is C₁₃H₁₀Br₂N₄, with a molecular weight of 382.05 g/mol .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀Br₂N₄
Molecular Weight382.05 g/mol
CAS Registry Number2428557-52-0
SMILES NotationCc1ncnc2n1n(c(c2Br)Br)Cc3ccccc3

Spectral and Computational Data

The compound’s InChIKey (ZWWZAEIHQUXXAK-UHFFFAOYSA-N) and SMILES string provide insights into its stereoelectronic properties . Density functional theory (DFT) calculations predict a planar triazolo-pyrazine core with bromine atoms inducing electron-withdrawing effects, potentially influencing reactivity .

Synthetic Pathways and Modifications

Core Synthesis Strategies

Triazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclization reactions. For the target compound, a plausible route involves:

  • Bromination: Introducing bromine at positions 6 and 8 of a preformed triazolo[1,5-a]pyrazine core .

  • Alkylation: Attaching the benzyl and methyl groups via nucleophilic substitution or metal-catalyzed coupling .

Table 2: Comparative Synthetic Routes for Triazolo[1,5-a]pyrazine Derivatives

CompoundKey StepsYieldReference
6,8-Dibromo- triazolo[1,5-a]pyrazineBromination of triazolo-pyrazine68%
2-Benzyl-6,8-dibromo derivativeSuzuki coupling with benzyl boronate52%

Challenges in Functionalization

The steric hindrance from the 5-methyl group complicates electrophilic substitutions, necessitating optimized conditions (e.g., elevated temperatures or Lewis acid catalysts) .

Physicochemical and Stability Profiles

Solubility and Partition Coefficients

The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, suitable for crossing biological membranes . Limited aqueous solubility (<1 mg/mL at 25°C) aligns with brominated aromatics’ trends .

Thermal Stability

Differential scanning calorimetry (DSC) data for analogous compounds indicate decomposition temperatures above 200°C, suggesting robustness for storage .

Industrial and Research Applications

Materials Science

Brominated heterocycles serve as flame retardants or intermediates in organic electronics. The compound’s aromatic system and halogen content make it a candidate for cross-coupling reactions in polymer synthesis .

Drug Discovery

The methyl and benzyl groups provide handles for further derivatization, enabling structure-activity relationship (SAR) studies. Combinatorial libraries incorporating this scaffold could explore antiviral or anticancer activities .

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